Glucobrassicin (potassium)
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Overview
Description
Glucobrassicin (potassium) is a type of glucosinolate, a sulfur-containing compound found predominantly in cruciferous plants such as cabbages, broccoli, mustards, and woad . These compounds are known for their role in plant defense mechanisms and their potential health benefits, including cancer chemoprevention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of glucobrassicin begins with tryptophan, which is produced through several steps from the shikimic acid pathway compound, chorismic acid . The synthetic route involves the conversion of tryptophan to indole-3-acetaldoxime, followed by several enzymatic steps leading to the formation of glucobrassicin.
Industrial Production Methods: Industrial production of glucobrassicin (potassium) typically involves the extraction from cruciferous plants. High-performance liquid chromatography (HPLC) is commonly used for the identification and quantification of glucobrassicin in plant tissues . Near-infrared reflectance spectroscopy (NIRS) paired with partial least squares regression (PLSR) is also being explored as a rapid, nondestructive method for quantifying glucobrassicin concentrations in plant tissues .
Chemical Reactions Analysis
Types of Reactions: Glucobrassicin undergoes hydrolysis by the enzyme myrosinase, leading to the formation of various products, including indole-3-carbinol and thiocyanate ion . The hydrolysis products can further react to form other compounds depending on the conditions.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and myrosinase. The reaction conditions, such as pH and temperature, can significantly influence the types of products formed .
Major Products: The primary products of glucobrassicin hydrolysis are indole-3-carbinol and thiocyanate ion . Indole-3-carbinol can further dimerize to form 3,3’-diindolylmethane under acidic conditions .
Scientific Research Applications
Glucobrassicin (potassium) and its hydrolysis products have several scientific research applications:
Chemistry: Used in studies related to plant secondary metabolites and their roles in plant defense mechanisms.
Medicine: Indole-3-carbinol and 3,3’-diindolylmethane, derived from glucobrassicin, are studied for their cancer chemopreventive properties.
Industry: Utilized in biological fumigation and allelopathy studies for weed control.
Mechanism of Action
The mechanism of action of glucobrassicin involves its hydrolysis by myrosinase to produce indole-3-carbinol and other products . Indole-3-carbinol and its dimer, 3,3’-diindolylmethane, exert their effects by modulating aryl hydrocarbon receptor signaling and altering cytochrome P450-dependent estrogen metabolism . These pathways are crucial for their cancer chemopreventive properties.
Comparison with Similar Compounds
Glucobrassicin is one of several glucosinolates found in cruciferous plants. Similar compounds include:
Glucoraphanin: The precursor to sulforaphane, a compound with potent anticancer properties.
Glucoerucin: Another glucosinolate with similar health benefits and stability under gastric conditions.
Uniqueness: Glucobrassicin is unique due to its indole structure and its specific hydrolysis products, which have distinct biological activities compared to other glucosinolates .
Properties
Molecular Formula |
C16H19KN2O9S2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
potassium;[(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1 |
InChI Key |
NSURXWDIGUNLJB-AGVSWHMJSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origin of Product |
United States |
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